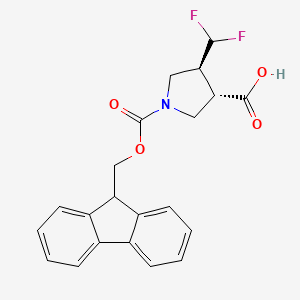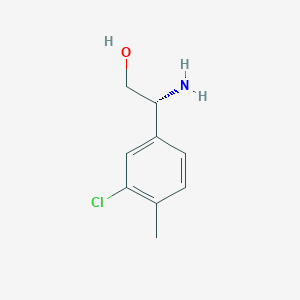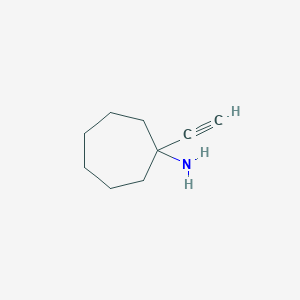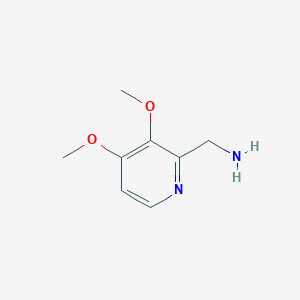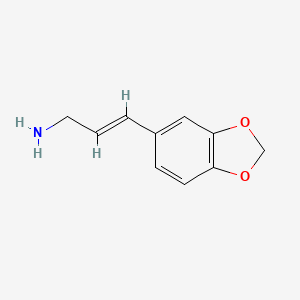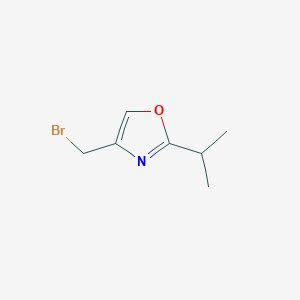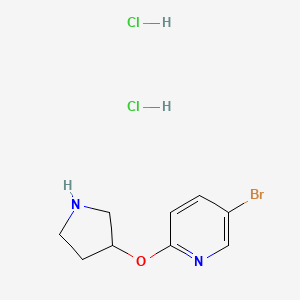
5-Bromo-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13BrCl2N2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-chloropyridine, pyrrolidine, base (e.g., sodium hydroxide or potassium carbonate).
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Isolation: The product is precipitated as a dihydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form saturated amines.
Hydrolysis: The pyrrolidin-3-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Lactams.
Reduction: Saturated amines.
Hydrolysis: Pyridine derivatives with hydroxyl groups.
Scientific Research Applications
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and bromine atom play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)benzene: Similar structure but with a benzene ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and pyrrolidin-3-yloxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H13BrCl2N2O |
|---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
5-bromo-2-pyrrolidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2;2*1H |
InChI Key |
BFLQTHWRYFHIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


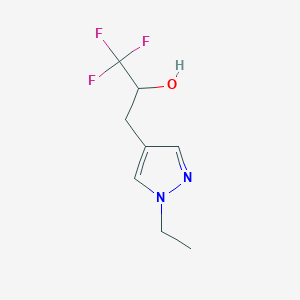
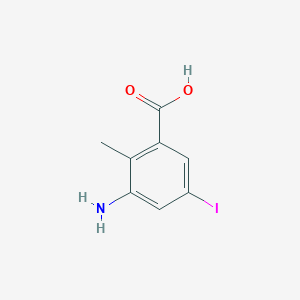
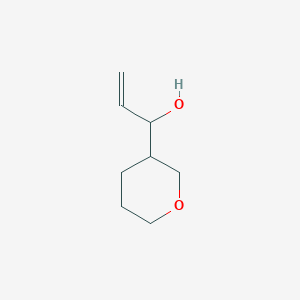
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
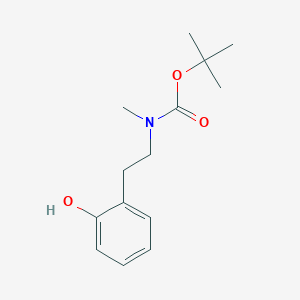
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
